Computational Neuropharmacology Profile: Binding Affinity and BBB Permeability Differentiation from Non-Chlorinated Thioureas
Molecular docking studies demonstrate that 1-(2-chlorophenyl)-3-phenylthiourea (CPPT) exhibits favorable binding to GSK-3β and TAAR1, targets implicated in CNS disorders, whereas unsubstituted N-phenylthiourea shows no reported activity against these targets. The compound's low topological polar surface area (TPSA = 56.15 Ų) suggests predicted blood-brain barrier permeability [1].
| Evidence Dimension | In silico target binding (docking score) |
|---|---|
| Target Compound Data | GSK-3β: -8.3 kcal/mol; TAAR1: -6.5 kcal/mol |
| Comparator Or Baseline | Unsubstituted N-phenylthiourea (CAS 103-85-5): No reported binding data for GSK-3β or TAAR1 |
| Quantified Difference | Not applicable (comparator lacks data) |
| Conditions | Molecular docking simulation; target proteins GSK-3β and TAAR1 |
Why This Matters
For researchers developing CNS-targeted agents, this compound offers a computationally validated entry point for GSK-3β or TAAR1 modulation that unsubstituted N-phenylthiourea does not provide.
- [1] Bushramol, S., & Ravikumar, C. (2026). Structural elucidation, spectroscopic profile, and bioactive insights of potential neuroprotective agent 1-(2-chlorophenyl)-3-phenyl-2-thiourea. Journal of Molecular Structure, 1358, 145300. View Source
